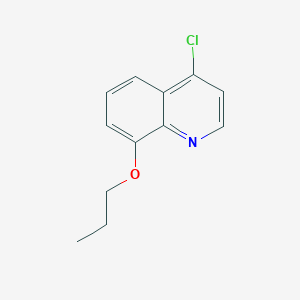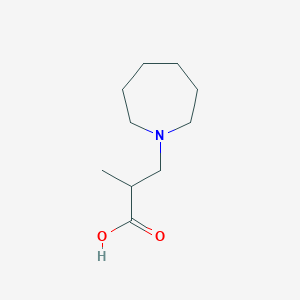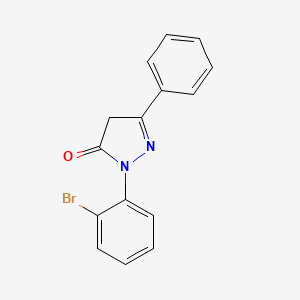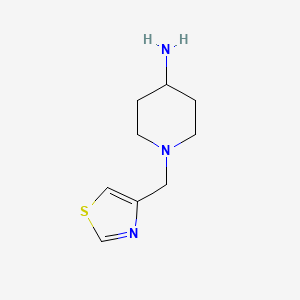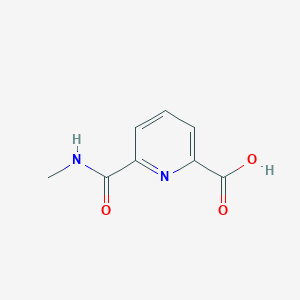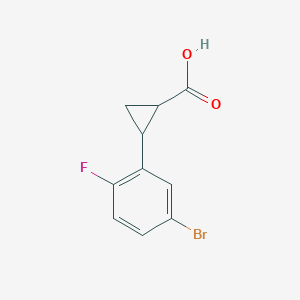
2-(5-broMo-2-fluorophenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8BrFO2 and a molecular weight of 259.07 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrFO2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the positions of the bromine and fluorine atoms on the phenyl ring and the presence of a carboxylic acid group on the cyclopropane ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C .Applications De Recherche Scientifique
Synthesis and Bioactivity
- Synthesis of Thiourea Derivatives : 2,2-Dimethyl cyclopropanecarboxylic acid, a structurally similar compound, was used to synthesize N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, demonstrating herbicidal and fungicidal activities (Tian et al., 2009).
Chemical Synthesis and Structural Analysis
- Synthesis of Antimony Bis (Cyclopropanecarboxylate) : The reaction of tris(5-bromo-2-methoxyphenyl)antimony with cyclopropanecarboxylic acid formed a structurally related compound, characterized by XRD analysis (Sharutin et al., 2012).
- Antioxidant Agents Synthesis : Cyclopropanecarboxylic acid derivatives have been synthesized for potential use as potent antioxidant agents (Ghanbari Pirbasti et al., 2016).
Pharmaceutical Applications
- Prasugrel Intermediate Synthesis : An improved synthetic method for a Prasugrel intermediate using cyclopropanecarboxylic acid derivatives highlights its pharmaceutical significance (Zheng Min, 2013).
- Insecticidal Activities : Synthesis of 1,3,4-oxadiazoles with cyclopropanecarboxylic acid derivatives demonstrated insecticidal activities against armyworms (Shi et al., 2000).
- Alzheimer's Disease Research : A γ‐secretase modulator, structurally related to cyclopropanecarboxylic acid, was evaluated for its effects on brain β‐amyloid pathology and spatial memory in an Alzheimer's disease mouse model (Imbimbo et al., 2009).
Chemical Properties and Molecular Interactions
- Conformational Studies : Cyclopropanecarboxylic acid derivatives were studied for their molecular structures and intermolecular interactions, important in understanding their potential applications (Meneghetti et al., 2008).
- Hydrogen Bonding Interactions : Research on fluorinated cyclopropane derivatives revealed insights into their intermolecular contacts, which are crucial for their reactivity and biological applications (Fröhlich et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZXMVVEXNTLHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

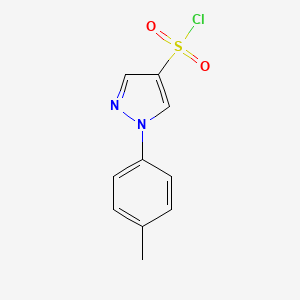
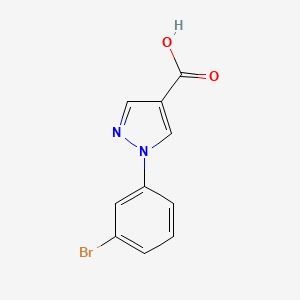
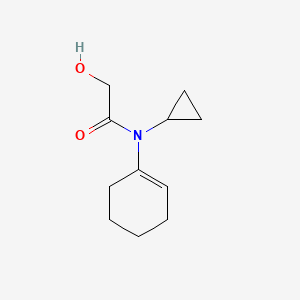
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)
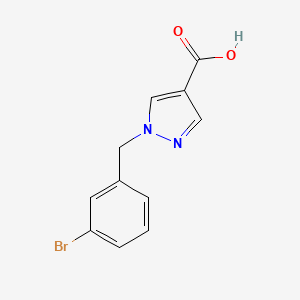
![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
